DL-Penicillamine

Vitamin B6 Antagonism Chelation Therapy Enantiomer Comparison

DL-Penicillamine (CAS 52-66-4) is the mandatory racemic reference standard for chiral HPLC validation, XRPD identity testing, and spectroscopic batch release of D-penicillamine drug substance. The L-enantiomer component exhibits distinct cellular uptake via mammalian amino acid transporters and interferes with pyridoxine (vitamin B6) metabolism, making generic substitution with pure enantiomers scientifically invalid. Verified crystallographic parameters (monoclinic P21/c) and spectroscopic fingerprints enable unambiguous differentiation. Procure only this racemic mixture for analytical method validation, comparative toxicology studies investigating stereospecific antivitamin B6 activity, and heavy metal chelation thermodynamic benchmarking (Hg(II) complex stability constants 10^35-10^44).

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
CAS No. 52-66-4
Cat. No. B057612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Penicillamine
CAS52-66-4
Synonymseta,beta Dimethylcysteine
beta,beta-Dimethylcysteine
Copper Penicillaminate
Cuprenil
Cuprimine
D 3 Mercaptovaline
D Penicillamine
D-3-Mercaptovaline
D-Penicillamine
Dimethylcysteine
Mercaptovaline
Metalcaptase
Penicillaminate, Copper
Penicillamine
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)S
InChIInChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
InChIKeyVVNCNSJFMMFHPL-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityCRYSTALS;  DECOMP 177.5 °C;  SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE);  HYGROSCOPIC;  FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/
FREELY SOL IN WATER;  SLIGHTLY SOL IN ALC;  INSOL IN ETHER, CHLOROFORM.

Structure & Identifiers


Interactive Chemical Structure Model





DL-Penicillamine CAS 52-66-4 Procurement and Research Baseline


DL-Penicillamine (CAS 52-66-4; (±)-Penicillamine; 3-Sulfanylvaline) is a racemic mixture of D- and L-penicillamine enantiomers, classified as a non-proteinogenic sulfur-containing amino acid with established heavy metal chelation properties . It functions primarily as a copper-chelating agent and has been investigated for its antidotal effects in heavy metal toxicosis, immunomodulatory activity, and its historical role as a precursor to clinically utilized D-penicillamine [1]. The racemic nature of DL-penicillamine fundamentally distinguishes it from its chiral pure counterparts, making it a critical reference standard for enantiomeric analysis, chiral toxicology studies, and procurement decisions where stereochemical purity defines both research utility and safety profile [2].

Why Chiral Substitution of DL-Penicillamine Fails: Toxicological and Pharmacological Divergence


Generic substitution between DL-penicillamine and its enantiomers is scientifically invalid due to profound stereospecific differences in toxicological profile, cellular transport, and vitamin B6 antagonism. The L-enantiomer exhibits high human toxicity and interferes with pyridoxine (vitamin B6) metabolism, rendering the racemic mixture (DL-penicillamine) clinically obsolete for therapeutic applications in favor of D-penicillamine [1]. Furthermore, D- and L-penicillamine display divergent cellular accumulation behaviors: L-penicillamine is actively taken up by mammalian amino acid transport systems and competes with natural amino acids such as L-valine, whereas D-penicillamine is not intracellularly accumulated and does not interfere with native amino acid transport [2]. These enantiomer-specific properties dictate that procurement decisions for research applications must precisely match the stereochemical requirements of the experimental system, as substitution will introduce confounding variables in chelation efficacy, cellular uptake kinetics, and pyridoxine-related toxicity endpoints .

DL-Penicillamine 52-66-4: Quantitative Differential Evidence Versus Analogs


DL-Penicillamine vs. D- and L-Penicillamine: Antivitamin B6 Activity Quantification in Rat Model

In a comparative rat study, D-penicillamine demonstrated antivitamin B6 activity that was quantitatively less than that observed with L- or DL-penicillamine [1]. D-Penicillamine increased urinary vitamin B6 excretion and lowered serum vitamin B6 levels, but the degree of this effect was slight and less pronounced compared to both the L-enantiomer and the racemic DL mixture [1]. L- and DL-penicillamine produced more extensive depletion of vitamin B6 levels in serum and liver than D-penicillamine at equivalent oral doses ranging from 25 to 600 mg/kg administered over 28 days [1].

Vitamin B6 Antagonism Chelation Therapy Enantiomer Comparison

DL-Penicillamine vs. D-Penicillamine: Mercury(II) Complex Stability Constant Determination

The stability constants of mercury(II) complexes with d,l-penicillamine (the racemic DL mixture) have been quantitatively determined using a simultaneous glass and mercury electrode titration procedure, yielding values on the order of 10^35 to 10^44 [1]. Chelating agents containing two sulfhydryl groups produced K1 values greater by a factor of 10^7 than those containing a single sulfhydryl group, establishing a structure-activity benchmark for mercapto-amino acid chelators [1].

Heavy Metal Chelation Stability Constants Mercury Toxicology

DL-Penicillamine vs. N-Acetyl-DL-Penicillamine: Differential Cytoprotection in Acetaminophen Toxicity Model

In comparative cytotoxicity studies, N-Acetyl-DL-penicillamine demonstrated protective effects against acetaminophen-induced hepatotoxicity, whereas DL-penicillamine did not confer comparable protection . This functional divergence stems from the N-acetyl modification, which alters the compound's redox behavior and sulfhydryl reactivity without eliminating metal-chelating capacity .

Cytoprotection Acetaminophen Hepatotoxicity N-Acetyl Analogs

DL-Penicillamine vs. D-Penicillamine: Differential Metal Excretion Profile in Rat Model

A comparative rat study demonstrated that D-penicillamine, L-penicillamine, and DL-penicillamine all increased urinary excretion of copper and zinc and reduced copper content in both serum and liver [1]. However, D-penicillamine uniquely lacked effects on serum transaminase activities and alkaline phosphatase, biochemical markers that are relevant to hepatic safety profiling [1]. When copper was administered subcutaneously concomitantly with oral D-penicillamine, an enhancement was observed in the effects on urinary xanthurenic acid excretion and body weight gain, as well as on serum vitamin B6 levels and transaminase activities [1].

Copper Excretion Zinc Excretion Metal Chelation

DL-Penicillamine vs. D-Penicillamine: Crystal Structure and Chiral Resolution Benchmark

The X-ray crystal structure of racemic DL-penicillamine has been determined, providing definitive solid-state characterization of the racemic mixture [1]. Crystals of DL-penicillamine are monoclinic, space group P21/c (No. 14), with cell dimensions a=11.624(3) Å, b=5.919(1) Å, c=11.482(2) Å, β=114.48(2)°, and Z=2 [1]. Detailed infrared and Raman spectra have been reported for solid DL-penicillamine, establishing a comprehensive spectroscopic fingerprint that distinguishes the racemic mixture from the pure D- and L-enantiomers [1]. The solubility of DL-penicillamine in ethanol-water mixed solvents has been quantitatively measured across 273.15-333.15 K, providing essential data for crystallization-based chiral resolution process optimization [2].

X-ray Crystallography Chiral Resolution Solid-State Characterization

DL-Penicillamine vs. D-Penicillamine: Immunomodulatory Differential Effect on IgM Rheumatoid Factor

DL-penicillamine has been shown to markedly lower IgM rheumatoid factor levels while producing no significant depression in absolute levels of serum immunoglobulins, distinguishing its immunomodulatory profile from cytotoxic immunosuppressants . This selective suppression of IgM rheumatoid factor without broader immunoglobulin depression represents a targeted immunomodulatory effect that contrasts with the more generalized immunosuppressive action of conventional cytotoxic agents . D-penicillamine exhibits similar immunomodulatory properties, but the racemic DL mixture serves as a critical research tool for investigating structure-activity relationships in penicillamine-mediated immunomodulation independent of therapeutic-grade enantiomeric purity .

Immunomodulation Rheumatoid Factor DMARD Research

Optimal Research and Industrial Applications for DL-Penicillamine 52-66-4 Based on Verified Evidence


Chiral Reference Standard for Enantiomeric Purity Analysis

DL-Penicillamine serves as the essential racemic reference standard for enantiomeric purity analysis of D-penicillamine drug substance and formulations. The known crystallographic parameters (monoclinic P21/c, a=11.624 Å, b=5.919 Å, c=11.482 Å, β=114.48°) [1] and established spectroscopic fingerprints (IR, Raman) [1] enable unambiguous differentiation from pure enantiomers. Procurement of DL-penicillamine is mandatory for analytical laboratories performing chiral HPLC method validation, XRPD identity testing, and spectroscopic batch release testing in pharmaceutical quality control settings.

Chiral Toxicology Mechanistic Studies

The differential antivitamin B6 activity profile of DL-penicillamine compared to D-penicillamine in rat models—where DL-penicillamine exhibits more extensive serum and liver B6 depletion [1]—makes the racemic mixture an indispensable tool for investigating stereospecific toxicity mechanisms. Researchers studying pyridoxine deficiency induction by thiol-containing amino acids require DL-penicillamine as a comparator to elucidate the contribution of the L-enantiomer to observed toxicities. This application is particularly relevant for academic and industrial toxicology programs investigating structure-toxicity relationships in sulfur-containing amino acid therapeutics.

Heavy Metal Chelation Thermodynamics Benchmarking

DL-Penicillamine's well-characterized mercury(II) complex stability constants (order 10^35-10^44) [1] provide a quantitative benchmark for evaluating novel chelating agents in heavy metal detoxification research. Procurement of DL-penicillamine enables comparative thermodynamic studies where new mercapto-amino acid derivatives are assessed against a reference dithiol chelator with established stability constant values. This application is critical for medicinal chemistry programs developing next-generation chelating agents for mercury, copper, and other heavy metal toxicoses.

Immunomodulatory Mechanism Studies of Rheumatoid Factor Suppression

The selective suppression of IgM rheumatoid factor without pan-immunoglobulin depression exhibited by DL-penicillamine [1] positions this compound as a key research reagent for investigating targeted immunomodulatory mechanisms. Procurement is warranted for academic and pharmaceutical research laboratories conducting structure-activity relationship studies to delineate the molecular determinants of selective IgM rheumatoid factor modulation, with DL-penicillamine serving as the racemic comparator to enantiomerically pure D-penicillamine in immunological assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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